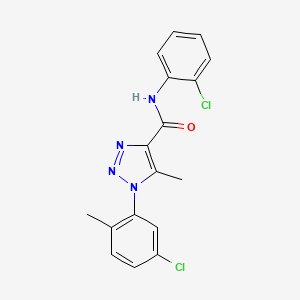
1-(5-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14Cl2N4O and its molecular weight is 361.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(5-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C18H16Cl2N4O
- Molecular Weight : 367.25 g/mol
- IUPAC Name : this compound
- SMILES : Cc1cc(Cl)ccc1N(=O)C(=O)N(c2cc(Cl)ccc2)C(C)C
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly in relation to its anticancer properties and enzyme inhibition capabilities.
Anticancer Activity
Research indicates that the compound exhibits notable anticancer properties. It has been shown to inhibit cancer cell proliferation through the induction of apoptosis and the disruption of mitochondrial function. A study demonstrated that derivatives containing the triazole ring often act by inhibiting complex I of the mitochondrial respiratory chain, leading to increased reactive oxygen species (ROS) production and subsequent cancer cell death .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibitory activity against these enzymes is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. The IC50 values for AChE inhibition were reported to be in the low micromolar range, indicating significant potential for therapeutic applications .
The mechanisms through which this compound exerts its biological effects include:
- Mitochondrial Dysfunction : By targeting mitochondrial complex I, the compound induces apoptosis in cancer cells.
- Enzyme Inhibition : The inhibition of cholinesterases disrupts neurotransmitter metabolism, which can be beneficial in treating cognitive disorders.
- Reactive Oxygen Species Generation : Increased ROS levels lead to oxidative stress, contributing to cell death in cancerous tissues.
Case Studies and Research Findings
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O/c1-10-7-8-12(18)9-15(10)23-11(2)16(21-22-23)17(24)20-14-6-4-3-5-13(14)19/h3-9H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLFUTFCIKFXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














